N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide
Description
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a benzenesulfonyl group, a furan-2-yl moiety, and a 3,4-dimethoxybenzamide backbone.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S/c1-26-17-11-10-15(13-19(17)27-2)21(23)22-14-20(18-9-6-12-28-18)29(24,25)16-7-4-3-5-8-16/h3-13,20H,14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJQBJUOZWZOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in scientific research and medicine.
Chemical Structure and Synthesis
The compound features a unique combination of a benzenesulfonyl group, a furan moiety, and a 3,4-dimethoxybenzamide structure. The synthesis typically involves multi-step organic reactions which can include:
- Preparation of Intermediates : Initial steps often involve the formation of the benzenesulfonyl and furan-2-yl intermediates.
- Coupling Reactions : These intermediates are then coupled with 3,4-dimethoxybenzamide derivatives under controlled conditions to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This includes:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in various metabolic pathways.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that it may have cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models.
- Antimicrobial Activity : There is evidence supporting its efficacy against certain bacterial strains.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Efficacy against specific bacteria |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that concentrations above 10 µM significantly reduced cell viability in breast cancer cell lines (MCF-7) by inducing apoptosis.
- Inflammation Models : In animal models of arthritis, administration of the compound led to a marked decrease in paw swelling and inflammatory cytokine levels.
- Antimicrobial Testing : The compound exhibited inhibitory effects on Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several derivatives reported in the literature, enabling comparisons based on functional groups and biological activities. Key analogues include:
(a) (Z)-N-(3-(2-(2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yloxy)acetyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide
- Structure : Incorporates a coumarin-acrylamide hybrid core instead of the benzenesulfonyl group.
- Synthesis: Prepared via refluxing coumarin acetylhydrazine derivatives with ethyl 2-(arylamido)-3-aryl acrylates in ethanol (71% yield, m.p. 219–221°C) .
(b) (Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (3b)
- Structure : Features a thiazole ring substituted with a 4-bromophenyl group, replacing the benzenesulfonyl moiety.
- Analytical Data : Molecular formula C25H21BrN4O5S (569.43 g/mol); elemental analysis: C (52.66%), H (3.78%), N (9.98%) .
(c) Ranitidine-Related Compounds (USP 31 Standards)
Mechanistic and Pharmacological Insights
- Antiproliferative vs. Cytotoxic Profiles : The coumarin-acrylamide hybrid and thiazole derivative highlight the importance of heterocyclic appendages (e.g., coumarin, thiazole) in modulating bioactivity. The benzenesulfonyl group in the target compound may enhance solubility or target binding compared to these analogues.
- Role of Furan and Dimethoxy Groups : The furan-2-yl and 3,4-dimethoxybenzamide motifs are conserved across all compounds, suggesting their critical role in scaffold stability or receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
